molecular formula C16H24N2O3 B5632921 2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide

2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No. B5632921
M. Wt: 292.37 g/mol
InChI Key: LNDHKUXWUAUBPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide involves multiple steps, including the use of morpholine derivatives and acetamide groups. For example, derivatives have been synthesized by stirring compounds with morpholine in dry conditions, followed by the addition of other reagents in cooled conditions to yield products with significant antifungal and anticancer activities (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been elucidated using various spectroscopic techniques such as HNMR, LC-MS, and X-ray diffraction. For instance, the crystal structure analysis of certain acetamide derivatives has revealed orthorhombic crystal systems with specific space groups and unit cell parameters, demonstrating intricate molecular arrangements and intermolecular hydrogen bonding (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often lead to compounds with varied biological activities. For instance, the introduction of specific substituents into the morpholin-2-one core has resulted in compounds with enhanced plasmatic stability and antifungal activity against various fungi species (Bardiot et al., 2015).

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-13-3-4-14(2)15(11-13)21-12-16(19)17-5-6-18-7-9-20-10-8-18/h3-4,11H,5-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDHKUXWUAUBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6771943

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